1-(difluoromethyl)-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by the presence of a difluoromethyl group, a pyrazole ring, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIFLUOROMETHYL)-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, including the introduction of the difluoromethyl group and the formation of the pyrazole ring. One common method involves the use of difluoromethylation reagents to introduce the CF2H group into the molecule. This can be achieved through various catalytic and non-catalytic processes, such as metal-catalyzed cross-coupling reactions and radical chemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, which have been optimized for efficiency and yield. These processes often employ environmentally benign conditions and reagents to ensure sustainability and safety .
Chemical Reactions Analysis
Types of Reactions: 1-(DIFLUOROMETHYL)-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of difluoromethylated derivatives .
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of materials with enhanced properties, such as increased stability and solubility
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the pyrazole ring and sulfonamide moiety can interact with various biological targets, modulating their function and leading to desired therapeutic effects .
Comparison with Similar Compounds
- 1-(TRIFLUOROMETHYL)-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE
- 1-(CHLOROMETHYL)-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE
Comparison: Compared to similar compounds, 1-(DIFLUOROMETHYL)-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications .
Properties
Molecular Formula |
C15H18F2N4O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2-pyrrolidin-1-ylphenyl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H18F2N4O2S/c16-15(17)21-11-13(10-18-21)24(22,23)19-9-12-5-1-2-6-14(12)20-7-3-4-8-20/h1-2,5-6,10-11,15,19H,3-4,7-9H2 |
InChI Key |
SONWIOGORKLKPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2CNS(=O)(=O)C3=CN(N=C3)C(F)F |
Origin of Product |
United States |
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